molecular formula C15H28 B1258672 Vetispirane CAS No. 70223-27-7

Vetispirane

Cat. No. B1258672
CAS RN: 70223-27-7
M. Wt: 208.38 g/mol
InChI Key: HFHBKDQLMMKJAY-UHFFFAOYSA-N
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Description

Vetispirane is a sesquiterpene, a terpenoid fundamental parent and a spiro compound.

Scientific Research Applications

Cytotoxic Activities and Cancer Cell Line Research
Vetispirane, a type of sesquiterpenoid, has been identified in various plants and has shown significant scientific interest due to its cytotoxic activities against cancer cell lines. Research involving vetispirane-type compounds isolated from Solanum septemlobum revealed their significant cytotoxicities against several cancer cell lines, including P-388, HONE-1, and HT-29, with IC50 values ranging from 3.8 to 7.5 µM. These findings suggest vetispirane's potential in cancer treatment research, underscoring the need for further exploration of its mechanisms and broader applications (Zhang, Yao, Li, Yue, Dai, 2015). Additionally, another study highlighted a vetispirane-type sesquiterpenoid isolated from Datura metel L, which demonstrated pronounced cytotoxicity against cancer cells, further reinforcing the therapeutic potential of vetispirane derivatives in oncology (Guo, Liu, Pan, Guan, Yang, Kuang, 2019).

Anti-inflammatory Activity
The vetispirane-type sesquiterpenoid from Datura metel L not only showed notable cytotoxic effects but also demonstrated potential anti-inflammatory activities. This compound, along with others, was evaluated for its ability to inhibit nitric oxide (NO) production in vitro, showing promising effects that could lead to applications in treating inflammatory conditions. Such research underscores the dual potential of vetispirane-type compounds in addressing both cancer and inflammation, marking a significant area for future scientific investigation (Guo, Liu, Pan, Guan, Yang, Kuang, 2019).

properties

CAS RN

70223-27-7

Product Name

Vetispirane

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

6,10-dimethyl-3-propan-2-ylspiro[4.5]decane

InChI

InChI=1S/C15H28/c1-11(2)14-8-9-15(10-14)12(3)6-5-7-13(15)4/h11-14H,5-10H2,1-4H3

InChI Key

HFHBKDQLMMKJAY-UHFFFAOYSA-N

SMILES

CC1CCCC(C12CCC(C2)C(C)C)C

Canonical SMILES

CC1CCCC(C12CCC(C2)C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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